2-Cyclohexyl-6-methylphenol
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Overview
Description
2-Cyclohexyl-6-methylphenol is an organic compound with the molecular formula C13H18O It is a derivative of phenol, characterized by the presence of a cyclohexyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-6-methylphenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into cyclohexylmethylphenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated phenols .
Scientific Research Applications
2-Cyclohexyl-6-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-6-methylphenol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its phenolic structure suggests potential antioxidant and antimicrobial mechanisms .
Comparison with Similar Compounds
2-Methylphenol (o-Cresol): Similar in structure but lacks the cyclohexyl group.
2,6-Dimethylphenol: Contains two methyl groups instead of a cyclohexyl group.
2-Cyclohexylphenol: Similar but lacks the additional methyl group.
Uniqueness: 2-Cyclohexyl-6-methylphenol is unique due to the presence of both a cyclohexyl and a methyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other phenolic compounds may not be as effective .
Properties
CAS No. |
4855-68-9 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-cyclohexyl-6-methylphenol |
InChI |
InChI=1S/C13H18O/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h5-6,9,11,14H,2-4,7-8H2,1H3 |
InChI Key |
YCUALLYXPZGZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCCC2)O |
Origin of Product |
United States |
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